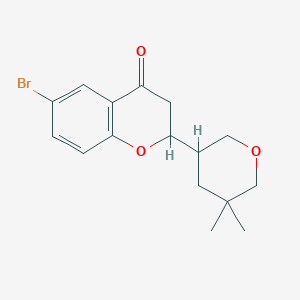
6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one is a synthetic organic compound with the molecular formula C16H19BrO3 It is characterized by the presence of a bromine atom, a chromanone core, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization to form the chromanone core. The tetrahydropyran ring is then introduced through a series of reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced analytical methods like HPLC and NMR ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromanone core or the tetrahydropyran ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromanones .
Scientific Research Applications
6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the chromanone core play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one can be compared with other brominated chromanones and tetrahydropyran derivatives.
- Similar compounds include 6-Bromo-2-(tetrahydro-2H-pyran-3-YL)chroman-4-one and 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-ol .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H19BrO3 |
|---|---|
Molecular Weight |
339.22 g/mol |
IUPAC Name |
6-bromo-2-(5,5-dimethyloxan-3-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H19BrO3/c1-16(2)7-10(8-19-9-16)15-6-13(18)12-5-11(17)3-4-14(12)20-15/h3-5,10,15H,6-9H2,1-2H3 |
InChI Key |
WOIZRJONTQOPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(COC1)C2CC(=O)C3=C(O2)C=CC(=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


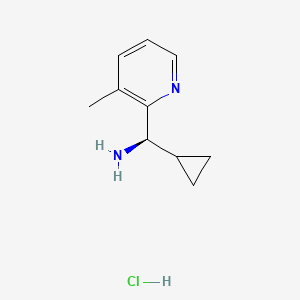
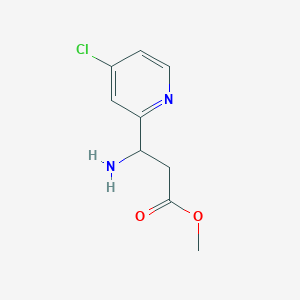
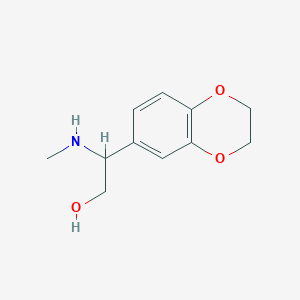
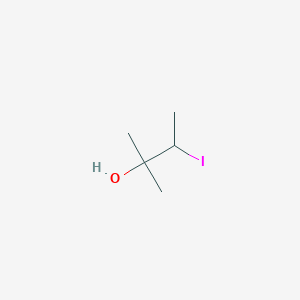
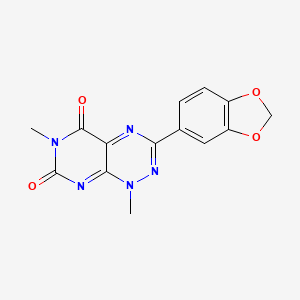
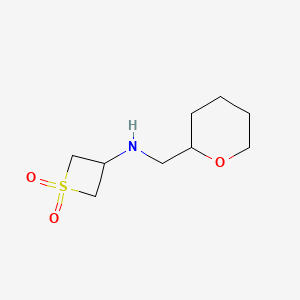
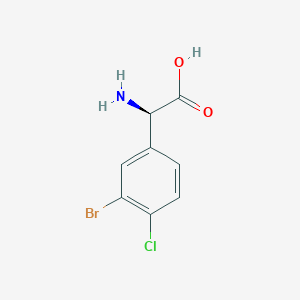
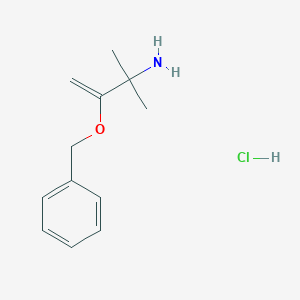
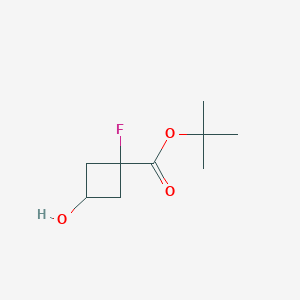
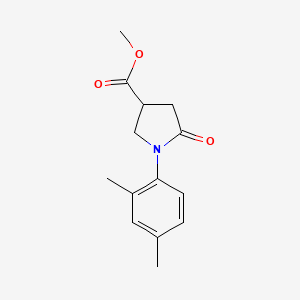
![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)

![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
